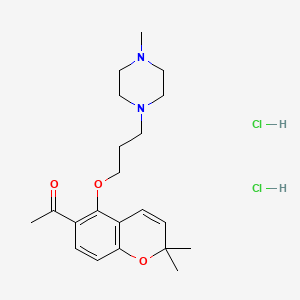
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran and piperazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzopyran intermediate with a piperazine derivative, often facilitated by nucleophilic substitution reactions.
Final Assembly and Purification: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzopyran derivatives, piperazine-containing compounds, or molecules with similar functional groups.
Uniqueness: The specific combination of benzopyran and piperazine moieties, along with the unique substitution pattern, distinguishes this compound from others. Its unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
148711-88-0 |
|---|---|
Molekularformel |
C21H32Cl2N2O3 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
1-[2,2-dimethyl-5-[3-(4-methylpiperazin-1-yl)propoxy]chromen-6-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C21H30N2O3.2ClH/c1-16(24)17-6-7-19-18(8-9-21(2,3)26-19)20(17)25-15-5-10-23-13-11-22(4)12-14-23;;/h6-9H,5,10-15H2,1-4H3;2*1H |
InChI-Schlüssel |
ICBOZBXCROCBKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)OCCCN3CCN(CC3)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



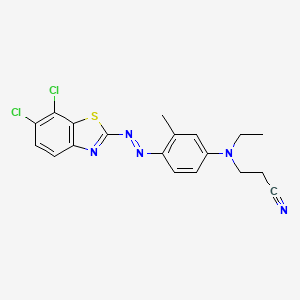
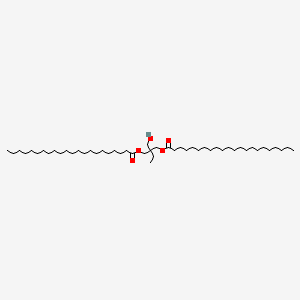

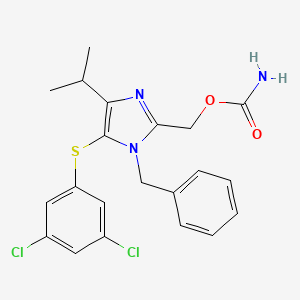

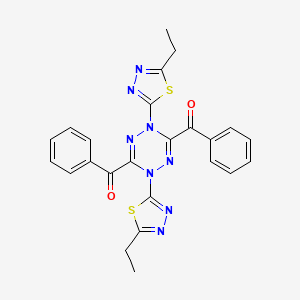
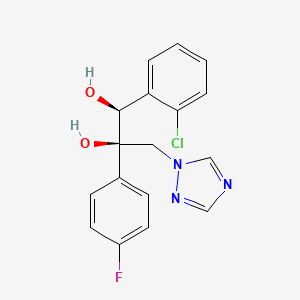
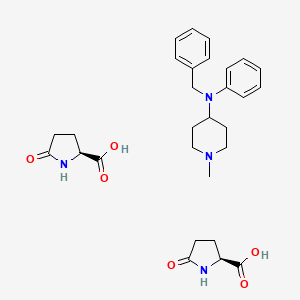
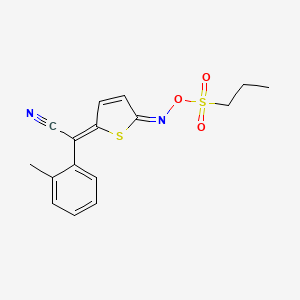
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



